molecular formula C9H6F3NO3 B13928883 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B13928883
M. Wt: 233.14 g/mol
InChI Key: GGBYCDMXXYWCEY-UHFFFAOYSA-N
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Description

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C9H6F3NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of an acetyl group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of enantiomerically pure starting materials and stereospecific methods to achieve the desired configuration .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as alcohols, ketones, and substituted pyridines .

Scientific Research Applications

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3NO3/c1-4(14)5-2-6(8(15)16)13-7(3-5)9(10,11)12/h2-3H,1H3,(H,15,16)

InChI Key

GGBYCDMXXYWCEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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